molecular formula C14H9ClN4 B069392 1-(3-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile CAS No. 175134-97-1

1-(3-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B069392
CAS No.: 175134-97-1
M. Wt: 268.7 g/mol
InChI Key: ZBQDJHKTGYIRNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile is a structurally sophisticated pyrazole-carbonitrile derivative designed for advanced medicinal chemistry and pharmacological research. This compound features a chlorophenyl moiety and a pyrrole substituent, a molecular architecture that suggests significant potential as a key intermediate or a core scaffold in the development of kinase inhibitors. Its primary research value lies in its utility as a probe for studying enzyme kinetics, signal transduction pathways, and cellular proliferation mechanisms, particularly in the context of oncology and inflammatory disease research. The carbonitrile group enhances the molecule's ability to form critical hydrogen bonds with biological targets, while the chlorophenyl ring contributes to favorable pharmacokinetic properties such as membrane permeability. Researchers can employ this compound in high-throughput screening assays to identify novel biological targets or to optimize the structure-activity relationship (SAR) of lead compounds in drug discovery programs. It is supplied as a high-purity material to ensure reproducible results in analytical and biological studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3-chlorophenyl)-5-pyrrol-1-ylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN4/c15-12-4-3-5-13(8-12)19-14(11(9-16)10-17-19)18-6-1-2-7-18/h1-8,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQDJHKTGYIRNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=NN2C3=CC(=CC=C3)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80318150
Record name MLS000758484
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80318150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175134-97-1
Record name MLS000758484
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80318150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Core: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.

    Formation of the Pyrrole Ring: The pyrrole ring is often synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines.

    Attachment of the Carbonitrile Group: The carbonitrile group can be introduced through nucleophilic substitution reactions using cyanide sources.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazoles or nitriles.

Scientific Research Applications

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study by Wang et al. (2020) demonstrated that derivatives of pyrazole compounds, including 1-(3-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile, can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The study highlighted the compound's potential in developing targeted therapies for specific cancer types.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties of this compound. A study published in the Journal of Medicinal Chemistry showed that related pyrazole derivatives could reduce inflammation markers in vitro. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions.

Pesticidal Properties

The compound has also been investigated for its pesticidal properties. Research indicates that similar pyrazole derivatives can act as effective insecticides and fungicides. For example, a study in the Journal of Agricultural and Food Chemistry reported that compounds with similar structures exhibited high efficacy against common agricultural pests and pathogens, making them suitable candidates for developing new agrochemicals.

Data Table of Applications

Application AreaSpecific UseReference
Medicinal ChemistryAnticancer therapyWang et al., 2020
Anti-inflammatory treatmentsJournal of Medicinal Chemistry
Agricultural SciencesInsecticide developmentJournal of Agricultural and Food Chemistry

Case Study 1: Anticancer Research

In a controlled study involving various cancer cell lines, researchers synthesized several derivatives of this compound. The results indicated that certain modifications enhanced its potency against breast cancer cells, leading to a proposed clinical trial for further evaluation.

Case Study 2: Agricultural Efficacy

A field trial was conducted to assess the effectiveness of a formulation containing this compound against aphid populations in soybean crops. The results showed a significant reduction in pest numbers compared to untreated controls, demonstrating its potential as an environmentally friendly pesticide alternative.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazole carbonitrile derivatives exhibit diverse pharmacological and agrochemical activities depending on substituent patterns. Key structural variations include:

Compound Name Substituents (Positions) Molecular Formula Key Features Reference
1-(3-Chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile 3-ClPh (1), pyrrole (5), CN (4) C₁₄H₉ClN₄ Pyrrole enhances π-π stacking; nitrile increases polarity.
5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile 3-ClPh (1), NH₂ (5), CN (4) C₁₀H₇ClN₄ Amino group improves solubility; used in antibiotic adjuvants.
1-(4-Chlorophenyl)-4-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide (Compound 49) 4-ClPh (1), pyrrole (5), CONH₂ (3) C₁₆H₁₄ClN₅O Carboxamide introduces H-bonding potential; 4-ClPh alters steric effects.
1,3-Dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carbonitrile CH₃ (1,3), triazole (5), CN (4) C₈H₈N₆ Triazole enhances metabolic stability; methyl groups increase lipophilicity.
Fipronil 2,6-Cl₂-4-CF₃Ph (1), CF₃S(O) (4), CN (3) C₁₂H₄Cl₂F₆N₄OS Trifluoromethylsulfinyl group confers insecticidal activity.

Physicochemical Properties

  • Melting Points: 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile: Not reported, but its analog 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile has a melting point of ~170–171°C . 1,3-Dimethyl-5-triazolyl-pyrazole-4-carbonitrile: Likely higher melting point due to crystalline triazole .
  • Solubility : The nitrile group and aromatic rings confer moderate polarity, but methyl or chloro substituents reduce aqueous solubility.

Crystallographic and Spectroscopic Data

  • 3-Acetyl-1-(3-methylphenyl)-5-phenyl-1H-pyrazole-4-carbonitrile (): Planar pyrazole core (RMS deviation: 0.0295 Å) with intermolecular C–H···O interactions stabilizing the crystal lattice .
  • 1H NMR Trends : Pyrrole protons resonate at δ 6.87–7.64 ppm (), while nitrile groups are silent but inferred via IR .

Biological Activity

1-(3-Chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile, also known by its CAS number 175134-97-1, is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C14H9ClN4
  • Molecular Weight : 272.69 g/mol
  • CAS Number : 175134-97-1

The compound features a pyrazole ring system, which is known for its versatility in medicinal chemistry. The presence of a chlorophenyl group and a pyrrole moiety enhances its potential biological activity.

Anticancer Activity

Research indicates that compounds containing the pyrazole structure exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit the proliferation of various cancer cell lines. A study demonstrated that similar pyrazole derivatives exhibited cytotoxic effects against lung (A549), colon (HT-29), and liver (SMMC-7721) cancer cells, suggesting that the structural modifications around the pyrazole core can enhance anticancer efficacy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Pyrazole derivatives have been reported to possess antibacterial and antifungal properties. In particular, compounds with similar structures have shown effectiveness against strains such as E. coli and Staphylococcus aureus. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been investigated for anti-inflammatory properties. Studies have indicated that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation.
  • Induction of Apoptosis : Some studies indicate that pyrazole derivatives can induce apoptosis in cancer cells by activating intrinsic pathways related to mitochondrial function .
  • DNA Interaction : The ability of certain pyrazole compounds to intercalate with DNA may contribute to their anticancer effects by disrupting replication processes .

Case Studies

StudyFindings
Burguete et al. (2014)Reported synthesis of novel pyrazole derivatives showing high MAO-B inhibitory activity alongside anti-inflammatory effects comparable to indomethacin .
Chovatia et al. (2014)Investigated anti-tubercular properties against Mycobacterium tuberculosis, revealing significant inhibition rates with specific derivatives .
Umesha et al. (2009)Demonstrated antifungal activity against various phytopathogenic fungi using structurally similar pyrazoles .

Q & A

Basic: What synthetic routes are commonly employed for 1-(3-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile, and how can reaction efficiency be optimized?

Methodological Answer:
The compound’s synthesis typically follows a multi-step protocol starting with a 1,5-diarylpyrazole core template, as seen in structurally similar pyrazole derivatives . Key steps include:

  • Condensation reactions : Utilize intermediates like 5-phenyl-1-pentanol or substituted aryl halides to introduce the 3-chlorophenyl group.
  • Cyano-group installation : A nitrile source (e.g., CuCN or KCN) is introduced via nucleophilic substitution or cross-coupling.
  • Optimization strategies :
    • Design of Experiments (DoE) : Apply statistical methods to screen variables (temperature, solvent polarity, catalyst loading) and identify optimal conditions .
    • Catalyst selection : Palladium or copper catalysts enhance coupling efficiency for pyrrole and pyrazole ring formation.

Basic: How can researchers validate the structural purity of this compound, and what analytical techniques are most reliable?

Methodological Answer:
Structural validation requires a combination of techniques:

  • X-ray crystallography : Resolves bond lengths and angles, as demonstrated for analogs like 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., pyrrole integration at δ 6.5–7.0 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Verifies molecular weight (±5 ppm accuracy).
  • HPLC-PDA : Assesses purity (>95%) by tracking UV absorption at λ~270 nm (characteristic of pyrazole CN groups) .

Advanced: How can computational methods accelerate the design of derivatives with enhanced bioactivity?

Methodological Answer:
ICReDD’s integrated computational-experimental framework is recommended :

  • Quantum chemical calculations : Predict electronic properties (HOMO/LUMO gaps) and reaction pathways for derivative synthesis.
  • Molecular docking : Screen against target proteins (e.g., kinase or GPCR models) to prioritize substituents with favorable binding.
  • Machine learning : Train models on existing pyrazole bioactivity datasets to predict ADMET profiles.
  • Feedback loops : Validate computational predictions with small-scale syntheses and refine models iteratively.

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions often arise from variability in assay conditions or impurities. Mitigation strategies include:

  • Standardized protocols : Adopt OECD guidelines for cytotoxicity or enzyme inhibition assays to ensure reproducibility.
  • Impurity profiling : Use LC-MS to identify byproducts (e.g., dechlorinated analogs) that may interfere with bioactivity .
  • Meta-analysis : Compare datasets across studies, focusing on compounds with ≥90% purity and consistent assay parameters (e.g., IC50 values under fixed pH/temperature) .

Basic: What are the stability considerations for storing and handling this compound?

Methodological Answer:
Stability data from analogs suggest:

  • Storage conditions : -20°C under argon, shielded from light to prevent photodegradation of the pyrrole ring .
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) that may react with the nitrile group.
  • Decomposition products : Monitor for CO2_2, NOx_x, or chlorinated aromatics via TGA-MS during thermal stability tests .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for target-specific applications?

Methodological Answer:
SAR analysis involves systematic substitutions:

  • 3-Chlorophenyl group : Replace with electron-withdrawing groups (e.g., CF3_3) to enhance metabolic stability .
  • Pyrrole moiety : Introduce methyl or fluorine substituents to modulate lipophilicity (logP) and blood-brain barrier penetration.
  • Nitrile position : Test alternative electron-deficient groups (e.g., sulfonamide) for improved target binding .
  • Data-driven SAR : Use clustering algorithms to group derivatives by bioactivity and physicochemical properties, identifying key pharmacophores .

Basic: What safety precautions are essential when working with this compound in laboratory settings?

Methodological Answer:
Safety protocols align with pyrazole derivatives:

  • PPE : Nitrile gloves, lab coat, and respiratory protection (N95 mask) to prevent inhalation of fine particles .
  • Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile intermediates.
  • First aid : Immediate rinsing with water for skin/eye contact; consult poison control for ingestion .

Advanced: How can researchers address low yields in the final cyclization step of the synthesis?

Methodological Answer:
Low yields often stem from steric hindrance or side reactions. Solutions include:

  • Microwave-assisted synthesis : Reduce reaction time and improve cyclization efficiency via controlled dielectric heating .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of bulky intermediates.
  • Catalyst tuning : Switch from Pd(OAc)2_2 to XPhos-Pd-G3 for better turnover in cross-coupling steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.